6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a 3,4-dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity .
Mode of Action
It is suggested that similar compounds inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell migration, cell cycle progression, and apoptosis .
Result of Action
Similar compounds have been found to inhibit cell migration, cause cell cycle arrest in the g2/m phase, and induce apoptosis of cancer cells .
Biochemical Analysis
Cellular Effects
The effects of 6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. This inhibition results in the disruption of signaling pathways that are essential for cell growth and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and tumor sites. Its localization and accumulation within specific tissues can impact its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, influencing its efficacy and mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazoles and 2-chloropyridines.
Substitution with 3,4-Dichlorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Aminopyrazoles: These compounds also feature a pyrazole ring and have been explored for various biological activities.
Uniqueness
6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-8-3-1-6(5-9(8)14)10-4-2-7-11(15)17-18-12(7)16-10/h1-5H,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFLKWJMPUWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=NNC(=C3C=C2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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